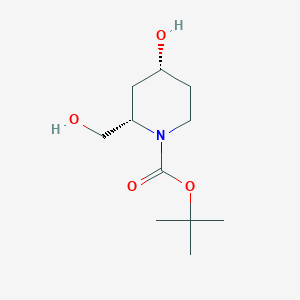
N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline” is a complex organic compound. The cyclopropyl group in this compound is a chemical structure derived from cyclopropane, typically produced in a cyclopropanation reaction .
Synthesis Analysis
The synthesis of compounds with a cyclopropyl group can be achieved through various methods. One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts .
Molecular Structure Analysis
The cyclopropyl group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two . Due to the unfavoured bond angles (60°), cyclopropyl groups are highly strained .
Chemical Reactions Analysis
Cyclopropyl groups are good donors in hyperconjugation resulting in a considerable stabilization of carbocations . In contrast to double bonds, stabilization of radicals is weaker and stabilization of carbanions is negligible .
Aplicaciones Científicas De Investigación
Opioid Receptor Binding and Signaling
This compound has been studied for its potential effects on opioid receptors, particularly the µ opioid peptide (MOP) receptor . Variations in the N-substituent of morphine-like molecules, such as N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline , can significantly alter their binding affinity and agonistic properties. This makes them valuable for developing new analgesics with potentially fewer side effects.
Antinociceptive Activity
Due to its interaction with opioid receptors, N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline may exhibit antinociceptive properties . This application is crucial in pain management research, where there’s a continuous search for compounds that can provide effective pain relief without the addictive potential of conventional opioids.
Drug Discovery
The unique structure of N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline makes it a candidate for drug discovery programs. Its molecular framework allows for the exploration of new pharmacophores, which can lead to the development of novel therapeutic agents.
Organic Synthesis
In the field of organic chemistry, N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline can be used as a building block for the synthesis of complex molecules. Its reactive sites enable it to undergo various chemical transformations, aiding in the creation of diverse organic compounds.
Materials Science
The compound’s properties may be explored in materials science for the development of new materials with specific characteristics. Its molecular structure could contribute to the design of polymers or other materials with desired physical and chemical properties.
Analytical Chemistry
N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline: can serve as a standard or reagent in analytical methods. Its well-defined structure and properties make it suitable for use in techniques like NMR, MS, and IR spectroscopy, which are essential for the characterization of chemical substances.
Pharmacokinetics and Metabolism Studies
The compound’s interaction with biological systems can be studied to understand its pharmacokinetics and metabolism . This research is vital for assessing how the compound is absorbed, distributed, metabolized, and excreted in living organisms.
Toxicology and Safety Assessment
Evaluating the toxicity and safety profile of N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline is another critical application. Such studies are necessary to determine the compound’s potential risks and to establish safe handling practices in research settings.
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline involves the reaction of 3-fluoro-4-methoxyaniline with cyclopropylmethyl chloride in the presence of a base to form the intermediate N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline. The intermediate is then purified and isolated through recrystallization.", "Starting Materials": [ "3-fluoro-4-methoxyaniline", "cyclopropylmethyl chloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-fluoro-4-methoxyaniline in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the solution.", "Step 2: Add cyclopropylmethyl chloride to the solution and stir the mixture at room temperature for several hours.", "Step 3: Extract the product with a suitable solvent (e.g. dichloromethane) and wash the organic layer with water and brine.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 5: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product through recrystallization using a suitable solvent (e.g. ethanol).", "Step 7: Dry the purified product under vacuum to obtain N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline as a white solid." ] } | |
Número CAS |
1154385-82-6 |
Nombre del producto |
N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline |
Fórmula molecular |
C11H14FNO |
Peso molecular |
195.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



